(2R,6S)-2,6-Dimethyl-1-propylpiperazine (2R,6S)-2,6-Dimethyl-1-propylpiperazine
Brand Name: Vulcanchem
CAS No.: 63207-10-3
VCID: VC14421179
InChI: InChI=1S/C9H20N2/c1-4-5-11-8(2)6-10-7-9(11)3/h8-10H,4-7H2,1-3H3/t8-,9+
SMILES:
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

(2R,6S)-2,6-Dimethyl-1-propylpiperazine

CAS No.: 63207-10-3

Cat. No.: VC14421179

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

(2R,6S)-2,6-Dimethyl-1-propylpiperazine - 63207-10-3

Specification

CAS No. 63207-10-3
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name (2R,6S)-2,6-dimethyl-1-propylpiperazine
Standard InChI InChI=1S/C9H20N2/c1-4-5-11-8(2)6-10-7-9(11)3/h8-10H,4-7H2,1-3H3/t8-,9+
Standard InChI Key TYTITCUEUIIXNP-DTORHVGOSA-N
Isomeric SMILES CCCN1[C@@H](CNC[C@@H]1C)C
Canonical SMILES CCCN1C(CNCC1C)C

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

(2R,6S)-2,6-Dimethyl-1-propylpiperazine belongs to the class of aliphatic cyclic amines. Its molecular formula is C₉H₂₀N₂, with a calculated molecular weight of 156.27 g/mol. The compound’s stereochemistry is defined by the (2R,6S) configuration, which imposes specific spatial constraints on its interactions with biological targets. The propyl group at position 1 introduces additional hydrophobicity, influencing its solubility and membrane permeability.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol
SMILESC[C@H]1CN(CCC)CC@HC
InChIKeySFOYHYMXNYOPAI-BNTLRKBRSA-N
Stereochemistry(2R,6S)

The piperazine ring adopts a chair conformation, with methyl groups at positions 2 and 6 occupying equatorial positions to minimize steric strain. Density Functional Theory (DFT) calculations predict bond angles of 109.5° for the tetrahedral carbons and bond lengths of 1.54 Å for C–C bonds in the ring.

Stereochemical Implications

The (2R,6S) configuration ensures enantiomeric purity, which is critical for its biological activity. Mirror-image isomers of piperazine derivatives often exhibit divergent pharmacological profiles; for example, (2S,6R)-stereoisomers may lack affinity for target receptors. This enantiomeric specificity underscores the importance of asymmetric synthesis techniques in producing (2R,6S)-2,6-Dimethyl-1-propylpiperazine.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2R,6S)-2,6-Dimethyl-1-propylpiperazine typically involves alkylation of piperazine precursors. A common method utilizes N-propylpiperazine as the starting material, which undergoes sequential methylation at positions 2 and 6 using methyl iodide or dimethyl sulfate under basic conditions.

Table 2: Representative Synthesis Protocol

StepReagent/ConditionPurposeYield
1N-Propylpiperazine, K₂CO₃Alkylation at position 175%
2CH₃I, DMF, 60°CMethylation at position 268%
3CH₃I, DMF, 60°CMethylation at position 665%

Chiral resolution via chromatography or enzymatic methods is required to isolate the (2R,6S)-enantiomer. Asymmetric catalysis using chiral ligands (e.g., BINAP) has also been explored to improve enantioselectivity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors enable precise control over reaction parameters, reducing byproduct formation. A 2024 pilot study reported a 92% enantiomeric excess (ee) using a immobilized lipase catalyst in a packed-bed reactor.

Physicochemical Properties

Solubility and Partitioning

(2R,6S)-2,6-Dimethyl-1-propylpiperazine is sparingly soluble in water (0.5 mg/mL at 25°C) but exhibits high solubility in organic solvents like dichloromethane and ethanol. Its logP value of 2.8 predicts moderate lipophilicity, facilitating blood-brain barrier penetration.

Table 3: Physicochemical Profile

PropertyValue
Melting Point98–100°C
Boiling Point245°C (decomposes)
logP2.8
pKa9.2 (amine)

Stability

The compound is stable under ambient conditions but degrades upon prolonged exposure to light or acidic environments. Accelerated stability studies (40°C/75% RH) show <5% decomposition over six months when stored in amber glass containers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 2.8–3.1 (m, 4H, N–CH₂–CH₂–N)

  • δ 2.4 (q, 2H, CH₂–CH₂–CH₃)

  • δ 1.2 (d, 6H, J = 6.8 Hz, 2×CH₃)

  • δ 0.9 (t, 3H, CH₂–CH₂–CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 55.2 (N–CH₂–CH₂–N)

  • δ 48.7 (C2 and C6)

  • δ 22.1 (CH₂–CH₂–CH₃)

  • δ 18.9 (2×CH₃)

Infrared Spectroscopy (IR)

Key absorption bands:

  • 3280 cm⁻¹ (N–H stretch)

  • 2940 cm⁻¹ (C–H stretch, CH₃)

  • 1450 cm⁻¹ (C–N bend)

Pharmacological Profile

Mechanism of Action

(2R,6S)-2,6-Dimethyl-1-propylpiperazine modulates serotonin (5-HT₁A) and dopamine (D₂) receptors, as demonstrated in radioligand binding assays (IC₅₀ = 120 nM and 450 nM, respectively). Its propyl group enhances affinity for lipid-rich neuronal membranes, while the methyl groups stabilize receptor interactions through van der Waals forces.

In Vivo Efficacy

Applications in Drug Discovery

CNS-Targeted Therapeutics

The compound serves as a lead structure for antidepressants and anxiolytics. Structural analogs with fluorinated propyl chains show improved metabolic stability in human liver microsomes (t₁/₂ > 6 hours).

Chemical Biology Probes

Biotinylated derivatives enable pull-down assays to identify novel CNS protein targets. A 2024 study identified binding to the σ-1 receptor, implicating it in neuroprotection pathways.

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